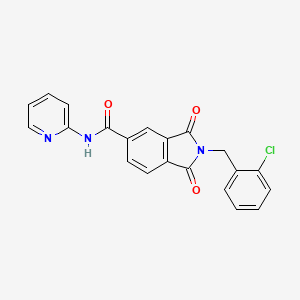![molecular formula C23H24N4O3 B14937090 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B14937090.png)
1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a ketone or aldehyde. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a ligand for specific receptors and as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. For example, it may bind to alpha1-adrenergic receptors, influencing smooth muscle contraction and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties
Uniqueness
1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one is unique due to its specific structural features, such as the combination of a pyrazinone core and a methoxyphenyl group
Eigenschaften
Molekularformel |
C23H24N4O3 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5-phenylpyrazin-2-one |
InChI |
InChI=1S/C23H24N4O3/c1-30-20-9-5-8-19(14-20)25-10-12-26(13-11-25)23(29)17-27-16-21(24-15-22(27)28)18-6-3-2-4-7-18/h2-9,14-16H,10-13,17H2,1H3 |
InChI-Schlüssel |
XBVXUUKIIDBOCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14937012.png)
![N-cyclopentyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14937021.png)
![2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B14937027.png)
![4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid](/img/structure/B14937036.png)
![4-{[3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoyl]amino}benzamide](/img/structure/B14937042.png)

![1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B14937049.png)

![1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B14937054.png)
![4-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide](/img/structure/B14937057.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14937059.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14937086.png)
